molecular formula C12H12N2O2 B13846245 [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol

[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol

Cat. No.: B13846245
M. Wt: 216.24 g/mol
InChI Key: LHKGEUKKLRGFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring, with a methanol group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a pyrimidine derivative in the presence of a base, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2-(4-methoxyphenyl)pyrimidine-4-carboxylic acid, while reduction can produce 2-(4-methoxyphenyl)pyrimidin-4-ylmethane .

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound and its derivatives are explored for their potential use in treating various diseases. Research has shown that pyrimidine derivatives can exhibit anti-inflammatory, anticancer, and neuroprotective effects .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Methoxyphenyl)pyrimidin-4-yl]methanol: Similar structure with a methoxy group at the 2-position of the phenyl ring.

    [2-(4-Methylphenyl)pyrimidin-4-yl]methanol: Similar structure with a methyl group instead of a methoxy group.

    [2-(4-Hydroxyphenyl)pyrimidin-4-yl]methanol: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

[2-(4-methoxyphenyl)pyrimidin-4-yl]methanol

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-9(3-5-11)12-13-7-6-10(8-15)14-12/h2-7,15H,8H2,1H3

InChI Key

LHKGEUKKLRGFNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.